molecular formula C15H20BrNO3 B2582459 tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate CAS No. 823806-88-8

tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate

Cat. No.: B2582459
CAS No.: 823806-88-8
M. Wt: 342.233
InChI Key: CNNTUEOUWGOIHI-GFCCVEGCSA-N
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Description

tert-Butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate protecting group. This compound is notable for its applications in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The presence of a bromine atom and a phenyl group adds to its reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate typically involves multiple steps:

    Formation of the Carbamate Group: The initial step often involves the protection of an amine group using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate.

    Coupling Reactions: The final step involves coupling the brominated intermediate with a phenyl-substituted butanone derivative under conditions that favor the formation of the desired product. This may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate makes it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction Reactions: The carbonyl group in the compound can undergo reduction to form alcohols. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can be oxidized under specific conditions to introduce additional functional groups, such as hydroxyl or carboxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction: Conversion of ketones to secondary alcohols.

    Oxidation: Introduction of hydroxyl or carboxyl groups on the phenyl ring.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s derivatives are explored for their potential biological activities. For instance, modifications of the phenyl and carbamate groups can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the chemical industry, this compound is used in the synthesis of polymers and materials with specific properties

Mechanism of Action

The mechanism by which tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate exerts its effects depends on the specific reactions it undergoes Generally, the carbamate group serves as a protecting group for amines, preventing unwanted reactions during multi-step synthesis

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl N-[(2R)-4-iodo-3-oxo-1-phenylbutan-2-yl]carbamate: Similar structure but with an iodine atom instead of bromine.

    tert-Butyl N-[(2R)-4-fluoro-3-oxo-1-phenylbutan-2-yl]carbamate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. This reactivity can be advantageous in synthetic applications where rapid and efficient substitution is desired.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry Its unique structure and reactivity make it a valuable intermediate in the development of complex molecules and materials

Properties

IUPAC Name

tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNTUEOUWGOIHI-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823806-88-8
Record name tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate
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